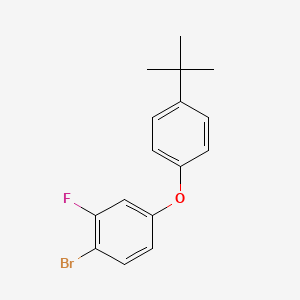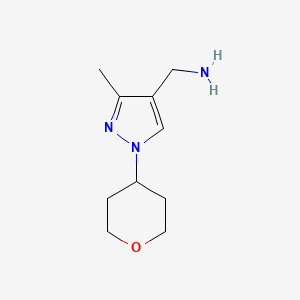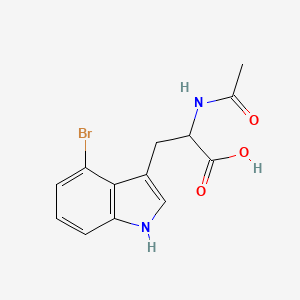
N-Acetyl-4-bromo-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a bromine atom at the fourth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-bromo-DL-tryptophan typically involves the acetylation of 4-bromo-DL-tryptophan. This can be achieved through the reaction of 4-bromo-DL-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from indole derivatives. The bromination of indole followed by the introduction of the acetyl group can be optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-bromo-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 4-Hydroxy-DL-tryptophan.
Substitution: N-Substituted tryptophan derivatives.
Scientific Research Applications
N-Acetyl-4-bromo-DL-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Acetyl-4-bromo-DL-tryptophan involves its interaction with specific molecular targets. The acetyl group enhances its ability to cross cell membranes, while the bromine atom may facilitate binding to certain enzymes or receptors. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-DL-tryptophan: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-DL-tryptophan: Lacks the acetyl group, which may affect its bioavailability and cellular uptake.
N-Acetyl-L-tryptophan: The L-isomer of N-Acetyl-DL-tryptophan, which may have different biological activity.
Uniqueness
N-Acetyl-4-bromo-DL-tryptophan is unique due to the presence of both the acetyl and bromine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZHOLTNDTYQGXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
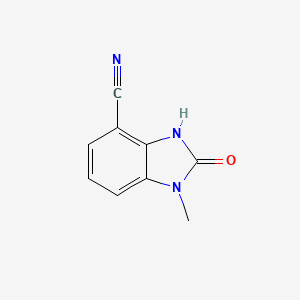
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
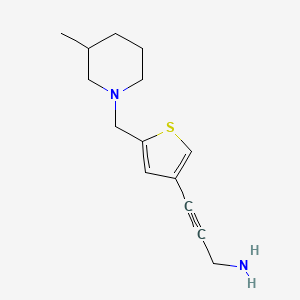
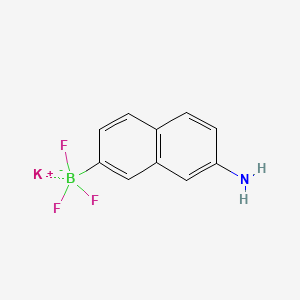
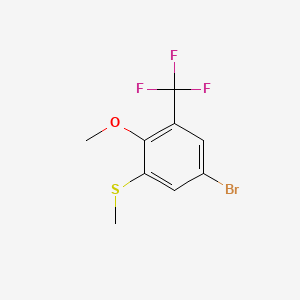
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
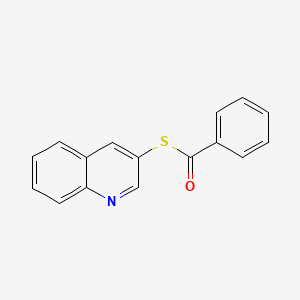
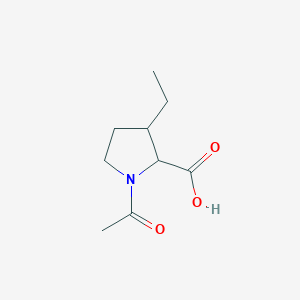
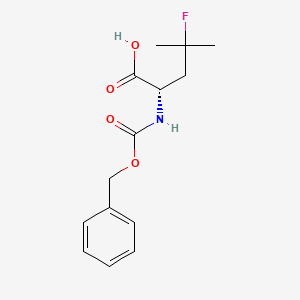
![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)
